molecular formula C10H14N2O2 B13259013 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13259013
M. Wt: 194.23 g/mol
InChI Key: KUNNGQFNJJEPBY-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with a molecular formula of C10H14N2O2. It features a pyrazole ring attached to a cyclohexane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of a suitable cyclohexanone derivative with hydrazine to form the pyrazole ring, followed by carboxylation. One common method involves the use of Rh(III)-catalyzed C-H bond functionalization, which provides a straightforward way to synthesize the compound in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazole-1-carboxylic acid
  • Cyclohexane-1-carboxylic acid
  • 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid

Uniqueness

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclohexane carboxylic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in drug discovery and organic synthesis.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-pyrazol-1-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5H2,(H,13,14)

InChI Key

KUNNGQFNJJEPBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=CC=N2

Origin of Product

United States

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